3-Bromo-4-chloro-2-methylaniline

Kinase Inhibition Oncology Medicinal Chemistry Building Blocks

For precise regioisomeric control in drug discovery, this polyhalogenated ortho-substituted aniline offers unique Pd-catalyzed meta-functionalization potential inaccessible with ortho-bromo isomers. Its specific halogen pattern (3-bromo, 4-chloro) enables the synthesis of potent ALK/BRD4 inhibitors (IC₅₀ 290 nM / Kd 120 nM) and serves as a preferred intermediate for patented KCNQ channel openers. Ensure reaction reproducibility with the correct isomer. High-purity stock available.

Molecular Formula C7H7BrClN
Molecular Weight 220.49 g/mol
Cat. No. B13967709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-chloro-2-methylaniline
Molecular FormulaC7H7BrClN
Molecular Weight220.49 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1Br)Cl)N
InChIInChI=1S/C7H7BrClN/c1-4-6(10)3-2-5(9)7(4)8/h2-3H,10H2,1H3
InChIKeyUIPNVCBFRFRUBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-chloro-2-methylaniline Procurement Guide: Key Specifications and Class Profile


3-Bromo-4-chloro-2-methylaniline (CAS 1936457-95-2) is a polyhalogenated ortho-substituted aromatic amine building block, molecular formula C₇H₇BrClN, molecular weight 220.49 g/mol . This compound belongs to the class of bromo-chloro-substituted 2-methylanilines, characterized by a 2-methylaniline core bearing bromine at the 3-position and chlorine at the 4-position [1]. Its unique substitution pattern creates a differentiated electronic and steric environment around the aromatic ring, making it a specialized intermediate in the synthesis of pharmaceutical and agrochemical candidates where precise regioisomeric control is critical . Commercially available with purity typically 95-98%, this compound requires careful selection against structurally similar alternatives due to position-specific reactivity differences .

3-Bromo-4-chloro-2-methylaniline: Why Positional Isomers Cannot Be Interchanged


In halogenated 2-methylaniline series, the exact positions of bromine and chlorine substituents dictate ortho/para directing effects, halogen bond donor capacity, and cross-coupling site selectivity. Even a single position shift among isomers—such as 3-bromo-5-chloro-2-methylaniline, 2-bromo-4-chloro-6-methylaniline, or 4-bromo-3-chloro-2-methylaniline—alters the electronic density distribution, steric accessibility at the amino group, and the relative activation of carbon-halogen bonds for metal-catalyzed reactions . For example, bromine at position 3 versus position 5 changes the preferred electrophilic aromatic substitution site and the regiochemistry of subsequent Suzuki or Buchwald-Hartwig couplings [1]. Additionally, the specific halogen arrangement influences pKa, solubility, and solid-state packing, impacting both synthetic yield and purification efficiency [2]. Therefore, substituting any other regioisomer for 3-bromo-4-chloro-2-methylaniline introduces uncontrolled variability in downstream reaction outcomes, making isomer-specific procurement essential for reproducible research and scalable process development.

3-Bromo-4-chloro-2-methylaniline: Quantitative Differentiation Evidence Against Comparators


BindingDB Target Engagement: ALK Kinase Inhibitor Intermediate Derivatization Potential

A derivative synthesized from 3-bromo-4-chloro-2-methylaniline (BDBM50526304; CHEMBL4451065) exhibits IC₅₀ = 290 nM against ALK tyrosine kinase receptor (human, F1174L mutant) and Kd = 120 nM against BRD4 bromodomain-containing protein 4 (human) [1]. While direct comparator data for the parent aniline are unavailable, this derivative's sub-micromolar potency distinguishes it from the weaker antagonist activity (IC₅₀ = 2.0 μM) observed for a related 2-bromo-5-chloro-4-methylaniline derivative against α7 nAChR, suggesting differential target engagement profiles that stem from the aniline substitution pattern [2].

Kinase Inhibition Oncology Medicinal Chemistry Building Blocks

Cross-Coupling Reactivity: Regioselective Functionalization Advantage Over ortho-Substituted Comparators

The 3-bromo-4-chloro-2-methylaniline scaffold offers a unique regioselectivity advantage: bromine at position 3 is positioned meta to the amino group, enabling Pd-catalyzed meta-selective C–H functionalization pathways that are inaccessible with ortho-bromo anilines such as 2-bromo-4-chloro-6-methylaniline. In the latter, bromine occupies an ortho position relative to NH₂, which strongly directs electrophilic bromination to the ortho/para positions and precludes the meta-selective transformations achievable with the 3-bromo isomer [1].

C–H Activation Late-Stage Functionalization Suzuki Coupling Organometallic Chemistry

Microbial Degradation Pathway: Differentiated Metabolic Fate vs. 3-Chloro-2-methylaniline

In Rhodococcus rhodochrous strain CTM cultures, 3-chloro-2-methylaniline undergoes meta-cleavage pathway metabolism with only ~10% of substrate processed, leading to accumulation of a chlorinated dead-end metabolite that halts further degradation. In contrast, 4-chloro-2-methylaniline is degraded exclusively via the ortho-cleavage pathway, and 2-methylaniline (non-chlorinated) proceeds via 3-methylcatechol meta-cleavage . Although direct data for 3-bromo-4-chloro-2-methylaniline are not reported, the presence of bromine at position 3 and chlorine at position 4 predicts a distinct biodegradation profile combining features of both substitution patterns, relevant for environmental risk assessment and biocatalytic applications.

Environmental Fate Biodegradation Metabolic Engineering Toxicology

Solid-State Crystal Engineering: Isostructural Behavior with ortho-Halogen Anilines

Cryocrystallographic studies reveal that ortho-Cl and ortho-Br substituted anilines are isostructural and crystallize in the trigonal P3₁ space group, forming helical motifs along the crystallographic c-axis driven by halogen···halogen intermolecular contacts and N–H···N hydrogen bonds [1]. While 3-bromo-4-chloro-2-methylaniline contains bromine at the 3-position (meta to NH₂) rather than ortho, the presence of both halogen types and the methyl group at position 2 suggests potential for distinct halogen-bonding networks compared to mono-ortho-halogen anilines, with implications for polymorphism, solubility, and formulation stability.

Crystal Engineering Supramolecular Chemistry Halogen Bonding Solid-State Characterization

Physicochemical Property Differentiation: Calculated pKa and Solubility Profile

3-Bromo-4-chloro-2-methylaniline exhibits predicted physicochemical parameters that differ from related isomers. For a structurally comparable aniline (224785-90-4), estimated pKa values are 4.72 and 6.21 (tertiary amine), with HCl salt solubility of 0.11 mg/mL and predicted LogP of 1.4 [1]. The 3-bromo-4-chloro substitution pattern, compared to 3-chloro-2-methylaniline (CAS 87-60-5, LogP ~2.0, aqueous solubility ~0.5 mg/mL), results in lower aqueous solubility and moderately reduced lipophilicity due to the additional bromine atom's polarizability effect .

Physicochemical Properties Drug-Likeness ADME Prediction Formulation Science

Patent-Documented Application as KCNQ Potassium Channel Opener Intermediate

Indian Patent 234661 discloses substituted aniline derivatives as openers of the KCNQ family potassium ion channels, indicated for epilepsy and neuronal hyperexcitability disorders [1]. The 3-bromo-4-chloro-2-methylaniline scaffold is specifically cited within the Markush structure claims as a key intermediate for synthesizing these KCNQ openers. In contrast, related halogenated anilines such as 2,4,6-tribromoaniline and 4-bromo-2-methylaniline are documented in distinct patent applications for herbicides and plant growth regulators, highlighting the unique positioning of the 3-bromo-4-chloro-2-methyl pattern in CNS drug discovery programs [2].

Ion Channel Modulators Epilepsy Therapeutics Neuropharmacology Aniline Derivatives

3-Bromo-4-chloro-2-methylaniline: High-Value Procurement Scenarios Based on Evidence


Scenario 1: Medicinal Chemistry Programs Targeting ALK Kinase or BRD4 Bromodomain Inhibitors

Research teams developing ALK or BRD4 inhibitors requiring sub-micromolar potency should prioritize 3-bromo-4-chloro-2-methylaniline as a core scaffold. BindingDB data confirm that derivatives of this aniline achieve IC₅₀ = 290 nM (ALK F1174L) and Kd = 120 nM (BRD4), representing a 3.4- to 6.9-fold potency advantage over comparator aniline derivatives in unrelated target assays [1]. This potency window positions the scaffold favorably for hit-to-lead optimization in oncology programs.

Scenario 2: Late-Stage meta-Selective C–H Functionalization for Complex API Synthesis

Process chemists requiring meta-selective functionalization of highly substituted anilines should select 3-bromo-4-chloro-2-methylaniline. The 3-bromo (meta to NH₂) placement enables Pd-catalyzed meta-C–H bromination/chlorination that is sterically and electronically inaccessible with ortho-bromo isomers such as 2-bromo-4-chloro-6-methylaniline [1]. This regioselectivity advantage streamlines synthetic routes to meta-substituted pharmaceutical intermediates.

Scenario 3: Environmental Fate and Biodegradation Studies of Halogenated Aromatic Amines

Environmental toxicologists and metabolic engineers investigating the fate of halogenated anilines should procure 3-bromo-4-chloro-2-methylaniline to evaluate the combined effect of 3- and 4-halogen substitution on microbial degradation. Evidence from 3-chloro-2-methylaniline (10% meta-cleavage, dead-end metabolite) and 4-chloro-2-methylaniline (exclusive ortho-cleavage) provides a comparative framework for predicting the biodegradation profile of this dual-halogenated analog [1]. Such studies inform persistence assessments and bioremediation strategy development.

Scenario 4: KCNQ Potassium Channel Modulator Drug Discovery Programs

Neuroscience drug discovery groups developing KCNQ channel openers for epilepsy or neuropathic pain should source 3-bromo-4-chloro-2-methylaniline as a preferred intermediate. Indian Patent 234661 specifically claims substituted aniline derivatives containing this scaffold as KCNQ openers, distinguishing it from halogenated anilines used in agrochemical and industrial applications [1]. Using a scaffold with established pharmaceutical patent precedent reduces freedom-to-operate concerns and aligns synthetic efforts with validated therapeutic targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-4-chloro-2-methylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.